molecular formula C22H29FN4O3 B2444038 N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide CAS No. 877632-63-8

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide

Cat. No.: B2444038
CAS No.: 877632-63-8
M. Wt: 416.497
InChI Key: VCJZCKVKOGEJMO-UHFFFAOYSA-N
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Description

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide is a useful research compound. Its molecular formula is C22H29FN4O3 and its molecular weight is 416.497. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A study on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, related to the compound , showed that these compounds have antidepressant and antianxiety activities, evaluated by Porsolt’s behavioral despair test and the plus maze method (Kumar et al., 2017).

PET Imaging and Neuroinflammation

  • Research on a derivative, 5-cyano-N-(4-(4-(2-[18F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide, for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging, indicates potential for diagnosing neurodegenerative diseases like Alzheimer's (Lee et al., 2022).

Synthesis and Docking Studies

  • A synthesis process for 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, a compound structurally related to our target compound, was developed. Docking studies for this compound are also available, indicating its importance in medicinal chemistry (Balaraju et al., 2019).

Activity Towards Serotonin Receptors

  • A study on the synthesis of compounds bearing a 1-(fluorophenyl)piperazin-4-ylmethyl moiety, similar to the target compound, shows moderate interactions with serotonin 5-HT1A, 5-HT6, and 5-HT7 receptors (Lewkowski et al., 2016).

Antibacterial and Antimycobacterial Activities

  • Synthesis of 7‐piperazinylquinolones carrying a functionalized 2‐(furan‐3‐yl)ethyl moiety, structurally similar to the target compound, showed significant antibacterial activity against various bacteria. The nature of the functionality on the ethyl spacer and the type of side chain present at the N‐1 position of the quinolone ring modulated this activity (Foroumadi et al., 2007).

Antitumor Activity

  • A study on N1-(coumarin-7-yl)amidrazones incorporating N-piperazines, structurally related to the target compound, showed potent antitumor activity against MCF-7 and K562 cells. One specific compound in this study demonstrated significant potency (Mustafa et al., 2011).

Properties

IUPAC Name

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O3/c1-16(2)14-24-21(28)22(29)25-15-19(20-4-3-13-30-20)27-11-9-26(10-12-27)18-7-5-17(23)6-8-18/h3-8,13,16,19H,9-12,14-15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJZCKVKOGEJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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